molecular formula C10H8N2O4 B1530901 methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 224313-74-0

methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No. B1530901
M. Wt: 220.18 g/mol
InChI Key: XXZMPJQRBSTHCX-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a chemical compound . It is also known by its Chinese name, 2-羟基-4-氧代-4H-吡啶并 [1,2-a]嘧啶-3-羧酸甲酯 .


Synthesis Analysis

The synthesis of this compound involves the reactivity of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde towards N- and C-nucleophiles . A series of new enaminones, Schiff’s base, and hydrazinomethylenediketones were prepared in good yields . An improved method for the preparation and purification of ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]-pyrimidine-3-carboxylates has been proposed .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis . It has been shown that the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom .


Chemical Reactions Analysis

The alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group) .

Scientific Research Applications

Comprehensive Analysis of Methyl 2-Hydroxy-4-Oxo-4H-Pyrido[1,2-a]pyrimidine-3-carboxylate Applications

The compound methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate exhibits a range of applications in scientific research due to its chemical structure and reactivity. Below is a detailed analysis of its unique applications across various fields.

Nucleophilic Condensation Reactions: This compound demonstrates significant reactivity towards N- and C-nucleophiles . It has been used to prepare a series of new enaminones , Schiff’s bases , and hydrazinomethylenediketones with good yields . These reactions are fundamental in synthesizing various heterocyclic compounds that have potential applications in medicinal chemistry.

Synthesis of Analgesic Agents: Researchers have synthesized a series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids to explore the structure-analgesic activity relationship . These compounds have shown marked analgesic properties, indicating their potential use as pain-relieving drugs.

Antimicrobial Activity: Some derivatives of this compound have been synthesized as potential antimicrobial agents . The structural analogs of 4H-pyrido[1,2-a]pyrimidin-4-ones exhibit activity against various microbial strains, suggesting their application in developing new antimicrobial drugs .

Anti-Malarial Research: Derivatives of methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate have been studied for their activity against Plasmodium falciparum in vitro, which is the parasite responsible for malaria . This highlights its potential role in anti-malarial drug development.

DNA Interaction Studies: The compound has been found to interact with ctDNA by a groove mode of binding. This property is significant for understanding drug-DNA interactions and can be utilized in designing drugs that target specific DNA sequences .

Synthesis of Heterocyclic Compounds: It serves as an important intermediate in the synthesis of biologically active heterocyclic compounds. Its ability to undergo various cyclization reactions makes it a valuable precursor in creating diverse heterocyclic structures .

Molecular Docking Studies: The compound has been used in molecular docking studies to predict the interaction and affinity between drugs and their protein targets. This application is crucial in the drug discovery process, where predicting the efficacy of drug candidates is essential .

Nanoarchitectonics: In the field of nanoarchitectonics, this compound has been involved in reactions leading to the formation of nanostructures. These nanostructures have potential applications in nanomedicine and materials science .

Future Directions

An improved method for the preparation and purification of ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]-pyrimidine-3-carboxylates is proposed . This suggests that there is ongoing research to improve the synthesis process of this compound.

properties

IUPAC Name

methyl 2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)7-8(13)11-6-4-2-3-5-12(6)9(7)14/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZMPJQRBSTHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C2C=CC=CN2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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